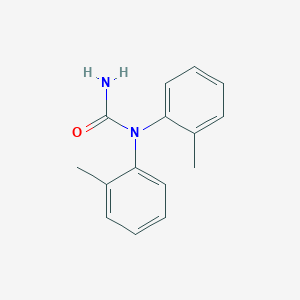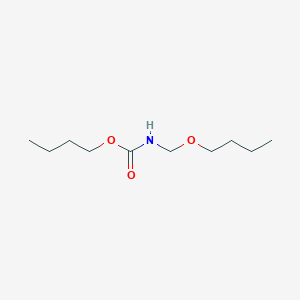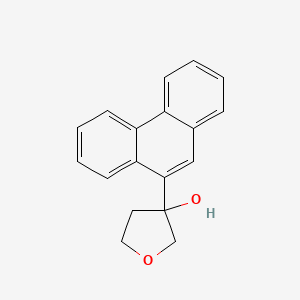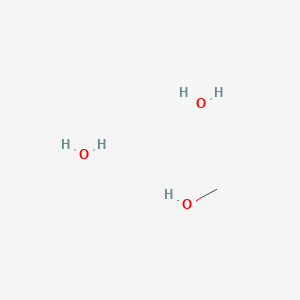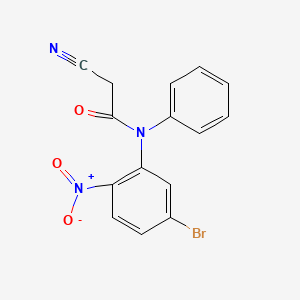
N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide: is an organic compound with a complex structure that includes a bromine atom, a nitro group, a cyano group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide typically involves the reaction of 5-bromo-2-nitroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 5-bromo-2-nitroaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed:
Reduction: N-(5-Amino-2-nitrophenyl)-2-cyano-N-phenylacetamide.
Substitution: N-(5-Substituted-2-nitrophenyl)-2-cyano-N-phenylacetamide.
Hydrolysis: N-(5-Bromo-2-nitrophenyl)-2-carboxy-N-phenylacetamide.
Scientific Research Applications
Chemistry: N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of nitro and cyano groups on biological systems. It is also used in the development of probes and sensors for detecting specific biomolecules .
Medicine: Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Molecular Targets and Pathways:
Nitro Group Reduction: The reduction of the nitro group can generate reactive nitrogen species that interact with proteins and nucleic acids.
Cyano Group Addition: The cyano group can form covalent bonds with nucleophiles in biological systems, affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
N-(5-Bromo-2-nitrophenyl)acetamide: Lacks the cyano group, which affects its reactivity and applications.
N-(5-Bromo-2-nitrophenyl)-2-cyanoacetamide: Lacks the phenyl group, which influences its chemical properties and biological activity.
Uniqueness: The combination of these functional groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
65781-85-3 |
|---|---|
Molecular Formula |
C15H10BrN3O3 |
Molecular Weight |
360.16 g/mol |
IUPAC Name |
N-(5-bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide |
InChI |
InChI=1S/C15H10BrN3O3/c16-11-6-7-13(19(21)22)14(10-11)18(15(20)8-9-17)12-4-2-1-3-5-12/h1-7,10H,8H2 |
InChI Key |
SLOZTBXABUHBPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=C(C=CC(=C2)Br)[N+](=O)[O-])C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


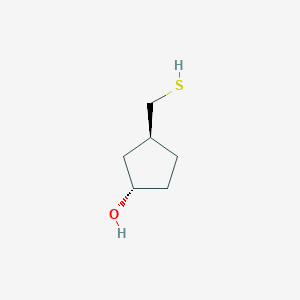
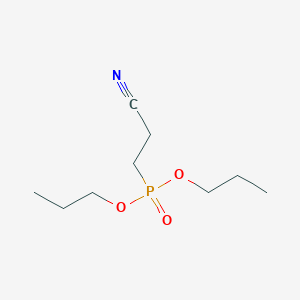


![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
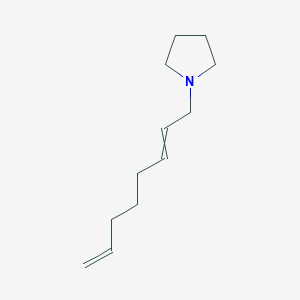
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
